1-(3-Methoxyisoxazol-5-yl)ethan-1-amine is a chemical compound characterized by its unique structural features, including an isoxazole ring and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving isoxazole derivatives and amines. It can be sourced from chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine falls under the category of organic compounds, specifically as an amine due to the presence of the amine functional group. Its classification can also extend to heterocyclic compounds because of the isoxazole ring.
The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine can be achieved through several methods:
The synthesis often requires controlled conditions, such as temperature regulation and the use of solvents like ethanol or dichloromethane. The reaction may also involve catalysts to enhance yield and selectivity.
The molecular structure of 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine can be represented as follows:
The compound's molecular weight is approximately 155.15 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine undergoes several types of chemical reactions:
Common reagents used in these reactions include sodium methoxide for substitution reactions and standard laboratory conditions for oxidation and reduction processes.
The mechanism of action for 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine primarily revolves around its interaction with biological targets in medicinal chemistry.
This compound may exhibit biological activity through:
Research indicates that derivatives of isoxazole compounds often show antimicrobial and anticancer properties, suggesting that 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine could possess similar activities .
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine typically appears as a colorless liquid or solid depending on its state at room temperature.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) provide insights into its functional groups and molecular interactions.
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine has a range of applications in scientific research:
Isoxazole derivatives constitute a privileged class of five-membered heterocyclic compounds characterized by adjacent nitrogen and oxygen atoms within the aromatic ring. These scaffolds have secured a prominent position in modern medicinal chemistry due to their versatile pharmacological profiles, favorable physicochemical properties, and synthetic accessibility. The intrinsic electronic characteristics of the isoxazole ring system enable diverse non-covalent interactions with biological targets, facilitating optimized binding affinity and target selectivity. Integration of the isoxazole moiety into molecular architectures enhances metabolic stability, bioavailability, and membrane permeability—attributes essential for drug-like behavior [3] [5]. The structural versatility of this heterocycle permits extensive functionalization at C3, C4, and C5 positions, enabling medicinal chemists to fine-tune pharmacological activity and address complex structure-activity relationship requirements across therapeutic domains.
Isoxazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, positioning them as critical scaffolds in therapeutic development. These heterocyclic compounds demonstrate targeted bioactivity against an array of disease pathways, with significant applications in oncology, infectious diseases, neurology, and inflammation management. Their mechanism of action frequently involves precise modulation of enzymatic function or receptor interactions, often achieved through strategic structural modifications on the core ring system [3] [5] .
Multifaceted Bioactivity: Isoxazole-containing compounds exhibit documented efficacy as antimicrobial agents (disrupting bacterial cell wall synthesis and viral replication), anticancer therapeutics (through tubulin inhibition, aromatase suppression, and kinase modulation), anti-inflammatory compounds (COX-2 selective inhibition), and neuroactive agents (GABAergic system modulation) [5] [8]. This therapeutic versatility stems from the scaffold's ability to mimic peptide bonds or phenyl ring geometries, facilitating interaction with diverse binding pockets.
Pharmacokinetic Optimization: Incorporating the isoxazole ring into drug candidates frequently enhances physicochemical properties critical for drug disposition. The ring system contributes to balanced lipophilicity (log P), improved aqueous solubility through hydrogen bonding capacity, and metabolic resistance against oxidative degradation. These attributes collectively improve oral bioavailability and in vivo stability compared to many carbocyclic analogs [8]. For instance, the isoxazole ring present in sulfamethoxazole and sulfisoxazole significantly enhances their distribution profiles and antibacterial efficacy.
Multi-Target Agents: Contemporary drug discovery increasingly exploits the isoxazole scaffold for designing multi-target directed ligands. Structural modifications enable simultaneous modulation of related pathological pathways—such as combining anti-inflammatory and anticancer activities within a single molecular entity—addressing complex diseases like cancer-associated inflammation more effectively than single-target agents [3] [8]. This approach aligns with trends toward polypharmacology while maintaining manageable molecular weights and complexity parameters.
Table 1: Clinically Approved Isoxazole-Containing Therapeutics [3] [5]
Compound Name | Therapeutic Category | Primary Biological Target | Key Structural Features |
---|---|---|---|
Valdecoxib | NSAID (COX-2 inhibitor) | Cyclooxygenase-2 | 4-(4-Methylphenyl)-3-aryl isoxazole |
Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase | 5-Methylisoxazole-4-carboxamide |
Sulfisoxazole | Antibacterial | Dihydropteroate synthase | 3,4-Dimethylisoxazol-5-yl sulfonamide |
Danazol | Hormonal therapy | Gonadotropin suppression | Isoxazole-fused steroidal structure |
Parecoxib (prodrug) | NSAID | Cyclooxygenase-2 | Isoxazole-based sulfonamide |
The 3-methoxyisoxazol-5-yl moiety represents a specialized substitution pattern conferring distinct electronic and steric properties critical for molecular recognition and pharmacological activity. This configuration positions electron-donating methoxy functionality at the C3 position adjacent to the oxygen atom, creating a unique electronic environment that influences both the heterocycle's reactivity and its intermolecular interactions with biological targets.
Electronic Effects: The methoxy group (-OCH₃) at C3 exerts a pronounced +M (mesomeric) effect, donating electron density into the isoxazole ring. This electronic redistribution enhances the electron-rich character at C5, where the ethanamine side-chain is attached in 1-(3-methoxyisoxazol-5-yl)ethan-1-amine (PubChem CID: 12196363, CAS: 54258-28-5). This electronic perturbation influences the molecule's dipole moment (calculated at ~2.5 Debye), hydrogen bonding capacity, and overall electrostatic potential surface—parameters directly relevant to receptor binding [1] [8]. Computational analyses indicate the methoxy group reduces ring aromaticity by approximately 15% compared to unsubstituted isoxazole, potentially enhancing reactivity at C4.
Stereoelectronic Advantages: The 3-methoxy-5-yl substitution pattern offers steric advantages over bulkier 3,4-disubstituted or 3,5-disubstituted variants. The reduced steric crowding facilitates synthetic elaboration at the C5 position while maintaining moderate molecular weight (142.16 g/mol for 1-(3-methoxyisoxazol-5-yl)ethan-1-amine) and polar surface area (~55 Ų)—properties aligning with Lipinski's criteria for drug-likeness [1] [7]. This configuration preserves the crucial hydrogen bond acceptor sites at the ring oxygen (O1) and nitrogen (N2), while the methoxy oxygen serves as an additional weak hydrogen bond acceptor.
Bioisosteric Relationships: The 3-methoxyisoxazol-5-yl group exhibits bioisosteric similarity to substituted phenyl and pyridyl rings, enabling strategic scaffold-hopping in medicinal chemistry campaigns. This is particularly valuable when replacing metabolically labile functionalities or optimizing intellectual property landscapes. Its distinct electronic profile compared to common 3-methylisoxazol-5-yl (as in CID 83858676) or (3-methylisoxazol-5-yl)methanamine (CID 16481072) derivatives offers differentiated structure-activity relationship (SAR) exploration pathways [2] [4] [10]. The enhanced electron density at C5 in 3-methoxy derivatives influences the basicity and conformational flexibility of attached amine functionalities.
Table 2: Comparative Analysis of Isoxazole Derivatives with C5-Amino Functionalization [1] [2] [4]
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Physicochemical Properties |
---|---|---|---|---|
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine | C₆H₁₀N₂O₂ | 142.16 | 3-OCH₃, 5-CH(NH₂)CH₃ | log P (est.): 0.2; PSA: 55 Ų |
(3-Methylisoxazol-5-yl)methanamine | C₅H₈N₂O | 112.13 | 3-CH₃, 5-CH₂NH₂ | log P (est.): -0.1; PSA: 52 Ų |
(S)-1-(3-Methylisoxazol-5-yl)ethan-1-amine | C₆H₁₀N₂O | 126.16 | 3-CH₃, 5-CH(NH₂)CH₃ | log P (est.): 0.4; PSA: 45 Ų |
(3-Methylisoxazol-5-yl)methylamine hydrochloride | C₅H₈N₂O·HCl | 148.59 | 3-CH₃, 5-CH₂NH₂·HCl | Water-soluble salt form |
The integration of isoxazole derivatives into therapeutic agents spans over seven decades, reflecting evolving synthetic methodologies and deepening understanding of structure-activity relationships. Early developments focused on exploiting the isoxazole ring as a metabolically stable bioisostere for carboxylic acid or ester functionalities, leading to first-generation antimicrobials and anti-inflammatory agents with improved pharmacokinetic profiles.
Historical Milestones: The foundational synthetic chemistry enabling isoxazole drug development emerged in the mid-20th century, highlighted by the discovery of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes (the Huisgen reaction) in the 1960s. This methodology provided efficient access to diverse polysubstituted isoxazoles, accelerating medicinal chemistry exploration. Landmark approvals included sulfisoxazole (antibacterial, 1961), isoxazolyl penicillins like oxacillin (β-lactamase-resistant antibiotics, 1960s), and the anti-inflammatory agent leflunomide (1998), each leveraging the isoxazole core for enhanced metabolic stability and target engagement [5] . The 2000s witnessed targeted COX-2 inhibitors like valdecoxib and parecoxib, where the isoxazole ring served as a central scaffold for achieving isoform selectivity.
Synthetic Evolution: Traditional isoxazole synthesis relied heavily on [3+2] cycloadditions, which often suffered from regioselectivity challenges and limited functional group tolerance. Contemporary methodologies have dramatically expanded the synthetic toolbox, enabling precise functionalization at specific ring positions. Key advances include transition metal-catalyzed cyclizations (e.g., copper-catalyzed alkyne-nitrile oxide couplings), green chemistry approaches (mechanochemical synthesis under solvent-free conditions), and regioselective functionalization techniques allowing installation of fluorinated groups, amino acid derivatives, and peptide conjugates at C3, C4, or C5 positions [8]. These innovations directly facilitated the synthesis of sophisticated derivatives like 1-(3-methoxyisoxazol-5-yl)ethan-1-amine with high regiochemical purity.
Modern Design Paradigms: Current research focuses on structure-based drug design incorporating isoxazole derivatives as kinase inhibitors, epigenetic modulators (HDAC inhibitors), and multi-target agents. Fragment-based drug discovery frequently employs simple isoxazole building blocks (e.g., 5-amino-substituted derivatives) for scaffold elaboration due to their favorable ligand efficiency. The development of 1-(3-methoxyisoxazol-5-yl)ethan-1-amine exemplifies this trend, serving as a versatile chiral building block (when enantiomerically enriched) for complex molecule synthesis targeting neurological disorders and oncology indications [3] [7] [10]. Integration with computational methods (molecular docking, QSAR, and pharmacophore modeling) has refined the design of isoxazole derivatives with optimized target affinity and reduced off-target effects.
Table 3: Evolution of Synthetic Methods for Isoxazole Derivatives [8]
Synthetic Era | Dominant Methodologies | Regioselectivity Control | Functional Group Tolerance | Representative Derivatives Accessible |
---|---|---|---|---|
1950s-1970s | Classical [3+2] cycloadditions | Low to moderate | Limited (acid/base-sensitive) | 3,5-Diarylisoxazoles |
1980s-2000s | Metal-assisted cyclizations | Moderate | Improved (halogen tolerance) | 4-Halo-3,5-disubstituted isoxazoles |
2010s-Present | Transition metal-catalysis (Cu, Co, Pd); Green chemistry (mechanochemical); Multicomponent reactions | High | Excellent (includes unprotected amines, alcohols) | 5-Aminoethyl derivatives (e.g., 1-(3-methoxyisoxazol-5-yl)ethan-1-amine); Fluoroalkylated variants |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0